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Compound of Interest

Compound Name:
1-(2-Nitrophenyl)sulfonyl-4-pyridin-

2-ylpiperazine

CAS No.: 6122-91-4

Cat. No.: B7759975

Get Quote

Executive Summary: The Pharmacophore Triad
The nitrophenyl sulfonyl piperazine scaffold represents a "privileged structure" in medicinal

chemistry, leveraging the synergistic properties of three distinct pharmacophores. This guide

analyzes the bioactivity profile of this architecture, moving beyond simple screening data to

explore the mechanistic causality driving its efficacy in oncology, bacteriology, and enzyme

kinetics.

The triad functions through specific electronic and steric contributions:

The Piperazine Ring: Acts as a rigid, semi-saturated linker that enforces specific spatial

orientation while improving water solubility and bioavailability (logP modulation).

The Sulfonyl Group (

): Functions as a strong hydrogen bond acceptor and a steric "kink" that orients the aromatic
rings, often mimicking the transition state of peptide hydrolysis in enzyme active sites.
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The Nitrophenyl Moiety: Provides strong electron-withdrawing capability, influencing the pKa

of the sulfonamide nitrogen and enhancing

stacking interactions within hydrophobic pockets (e.g., ATP-binding sites of kinases).

Chemical Basis & Synthesis Protocol
To evaluate bioactivity, one must first ensure the integrity of the chemical probe. The synthesis

of N-sulfonyl piperazines is typically achieved via nucleophilic attack of the piperazine nitrogen

on a nitrobenzenesulfonyl chloride.

Standardized Synthesis Protocol: Nucleophilic
Sulfonylation

Objective: Synthesis of 1-(4-nitrophenylsulfonyl)-4-substituted-piperazine.

Reaction Type: Nucleophilic Substitution (

at Sulfur).

Step-by-Step Methodology:

Reagent Prep: Dissolve 1.0 equivalent of the N-substituted piperazine derivative (e.g., N-

benzhydrylpiperazine) in anhydrous Dichloromethane (DCM) or DMF.

Base Addition: Add 1.5–2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine

(TEA). Note: DIPEA is preferred to minimize nucleophilic competition.

Temperature Control: Cool the reaction mixture to

using an ice bath.

Addition: Dropwise add 1.1 equivalents of nitrobenzenesulfonyl chloride (2-nitro or 4-nitro

isomers) dissolved in DCM.

Kinetics: Stir at

for 30 minutes, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor
via TLC (Mobile phase: MeOH/DCM 5:95).
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Workup: Quench with water. Extract with DCM (

). Wash organic layer with saturated

(to remove unreacted acid) and brine.

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Visualization: Synthesis Workflow
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Caption: Nucleophilic substitution pathway for the formation of the sulfonamide bond.

Therapeutic Vector A: Urease Inhibition
Urease (EC 3.5.1.[1]5) is a nickel-dependent metalloenzyme critical for the survival of

Helicobacter pylori in the acidic gastric environment. Nitrophenyl sulfonyl piperazines act as

potent inhibitors, often outperforming the standard acetohydroxamic acid (AHA).

Mechanism of Action
The sulfonyl piperazine moiety likely acts via a mixed inhibition mechanism:

Nickel Chelation: The sulfonamide oxygen or the nitro group coordinates with the bi-nickel

center (

) in the active site.
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Electrostatic Locking: The piperazine ring extends into the hydrophobic pocket, interacting

with residues like Arg439 and Ala636, stabilizing the inhibitor-enzyme complex.

Quantitative Data: Urease Inhibition Profile
Table 1: Comparative inhibitory activity against Jack Bean Urease.

Compound ID
R-Group
Substituent

Position (

)

(

)

Potency vs.
Std

Ref (Thiourea) - - 21.28 ± 0.11 1.0x

Ref (AHA) - - 23.40 ± 1.60 0.9x

Comp d4
Sulfamide-

Hydroxamic
4-Nitro 0.29 ± 0.01 ~80x

Comp 7g
Pyridyl-

piperazine
3-Nitro 6.13 ± 0.40 ~3.5x

Comp 14b Sulfonyl-thiourea 4-Nitro 0.20 ± 0.01 ~100x

Data Sources: [1], [2], [3].

Therapeutic Vector B: Oncology (Kinase Targeting)
In oncology, these compounds function primarily as Kinase Inhibitors (specifically Aurora A) or

Tubulin Polymerization Inhibitors. The nitro group is crucial here; it acts as an electron

acceptor, altering the electrostatic potential map of the molecule to fit into the ATP-binding cleft

of kinases.

Case Study: Neuroblastoma & Aurora A Kinase
Aurora A kinase is overexpressed in neuroblastoma (MYCN-amplified).[2] Sulfonylated

piperazine-oxazole hybrids have demonstrated high selectivity.

Lead Compound: 7b (Oxazole-Piperazine-Sulfonyl hybrid)
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Target: Aurora A Kinase / Tubulin

Selectivity: High toxicity to Kelly neuroblastoma cells; low toxicity to HEK293 (normal kidney)

cells.[2]

Quantitative Data: Anticancer Cytotoxicity ( )
Table 2: Antiproliferative activity across human cancer cell lines.

Cell Line Tissue Origin Compound
(

)

Reference
Drug (

)

Kelly Neuroblastoma Comp 7b 1.3
Doxorubicin (0.

[2]1)

MDA-MB-468 Breast Comp 23 1.00
Vinblastine

(0.005)

HCT-116 Colon Comp 119 4.5 5-FU (2.8)

HEK293 Kidney (Normal) Comp 7b >10.0 -

Data Sources: [4], [5].

Visualization: Anticancer Signaling Pathway
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Caption: Dual-mechanism of action targeting mitotic progression in cancer cells.

Therapeutic Vector C: Antimicrobial (TB & MRSA)
The nitro group in these compounds often functions similarly to the nitro group in metronidazole

or nitrofurantoin, potentially undergoing bioreduction to form reactive intermediates that

damage bacterial DNA or inhibit cell wall synthesis.

Anti-Tubercular Activity
Benzhydrylpiperazine-coupled nitrobenzenesulfonamides have shown efficacy against

Mycobacterium tuberculosis (H37Rv strain).[3]
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SAR Insight: 2,4-dinitro derivatives are consistently more potent than mono-nitro derivatives,

suggesting that electron deficiency enhances binding to the mycobacterial target (likely

DprE1 or similar cell wall enzymes).

MIC Range:

(Comparable to Ethambutol).[3]

Protocol: Urease Inhibition Assay (Indophenol Method)
To validate bioactivity, the following assay is the industry standard.

Enzyme Prep: Dissolve Jack bean urease in phosphate buffer (pH 6.8).

Incubation: Mix 25

of enzyme solution with 5

of test compound (dissolved in DMSO). Incubate at

for 15 mins.

Substrate Addition: Add 55

of Urea (100 mM). Incubate at

for 15 mins.

Detection: Add 45

of Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70

of Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).

Measurement: Incubate 50 mins. Measure Absorbance at 630 nm.

Calculation:

.

Critical Analysis: Challenges & Future Directions
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While the bioactivity is high, the Nitrophenyl group presents specific developability challenges

that researchers must address early in the pipeline:

Genotoxicity Risk: Nitroaromatics are often flagged as "structural alerts" (mutagenic

potential) due to metabolic reduction to hydroxylamines/amines. Mitigation: Perform early

Ames testing.

Solubility: While piperazine aids solubility, the sulfonyl-nitro combination is highly lipophilic.

Mitigation: Salt formation (e.g., hydrochloride salts of the piperazine nitrogen).

Selectivity: High potency in urease inhibition must be balanced against off-target

metalloenzyme inhibition (e.g., Carbonic Anhydrase).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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